5-Methoxybenzofuran-2-carbonitrile
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Overview
Description
5-Methoxybenzofuran-2-carbonitrile is a chemical compound with the linear formula C10H7NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular formula of this compound is C10H7NO2 . The molecular weight is 173.17 . For a detailed molecular structure, you may refer to resources like ChemSpider .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Derivatives : 5-Methoxybenzofuran-2-carbonitrile derivatives have been synthesized for various research applications. For instance, dihydrofuran carbonitrile derivatives were synthesized and analyzed using X-ray crystallography, demonstrating the coordinated compliance of chloro-methyl and bromo-methyl exchange rules. These derivatives also underwent density functional theory (DFT) optimization and molecular docking analysis (Rajni Swamy et al., 2020).
Electrophilic Reactivity : The electrophilic reactivity of certain carbonitrile derivatives, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been kinetically investigated. This research helps in understanding the reactivity of similar compounds in different environments and conditions (Cottyn et al., 2009).
Antimicrobial and Anticancer Research
Antimicrobial Activities : Schiff bases using carbonitrile derivatives have been synthesized and screened for their antimicrobial activity. Some of these compounds showed excellent activity compared to other derivatives (Puthran et al., 2019).
Cytotoxic Activity Assessment : Research on benzofuran-oxadiazole hybrids synthesized from benzofuran carbonitriles showed promising results in the antimicrobial activity against various bacteria strains. These studies are crucial in the development of new antibacterial agents (Sanjeeva et al., 2021).
Anticancer Properties : The synthesis and evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, derived from carbonitrile compounds, demonstrated potential as dual inhibitors of CLK1 and DYRK1A kinases, highlighting their relevance in anticancer research (Loidreau et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Studies : Pyranopyrazole derivatives synthesized from carbonitriles have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies provide insights into the potential applications of these compounds in industrial settings to prevent material degradation (Yadav et al., 2016).
Quantum Chemical Analysis
- Quantum Chemical Investigations : The use of quantum chemical calculations in studying the properties of carbonitrile derivatives enhances understanding of their reactivity and potential applications in various fields, including material science and pharmaceutical research (Verma et al., 2015).
Future Directions
Benzofuran compounds, including 5-Methoxybenzofuran-2-carbonitrile, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on optimizing these compounds for various therapeutic applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which include 5-methoxybenzofuran-2-carbonitrile, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Biochemical Pathways
Benzofuran compounds have been found to affect a wide range of biological and pharmacological applications .
Pharmacokinetics
The compound’s molecular weight is 17317, which suggests that it may have good bioavailability .
Result of Action
Benzofuran compounds have been found to have a wide array of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of benzofuran compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
5-methoxy-1-benzofuran-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNSXSVDXRIROD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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